N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Description
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and an ethylphenyl moiety
Properties
IUPAC Name |
N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-4-14-5-8-16(9-6-14)23-20(26)12-17-13-30-22(24-17)25-21(27)15-7-10-18(28-2)19(11-15)29-3/h5-11,13H,4,12H2,1-3H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOGIZYCHJCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The benzamide group is then introduced through an amidation reaction, where the thiazole derivative reacts with 3,4-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or thiazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzamide group may enhance the compound’s binding affinity to its targets, while the ethylphenyl moiety can influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole ring and has been studied for its antimicrobial and anticancer activities.
(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: This compound also contains a thiazole ring and has shown anti-inflammatory and analgesic activities.
Uniqueness
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenyl moiety and the dimethoxybenzamide group differentiates it from other thiazole-containing compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Biological Activity
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound belonging to the thiazole derivative class. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Thiazole derivatives are known for their diverse biological activities. The specific compound in focus has shown promising results in various biological assays:
- Antimicrobial Activity : Thiazole derivatives can inhibit bacterial growth by disrupting lipid biosynthesis essential for bacterial cell wall formation.
- Anti-inflammatory Properties : These compounds often modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Anticancer Potential : Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
The biological activity of this compound primarily involves:
- Targeting Cellular Pathways : The compound may interact with specific cellular targets that are crucial for cell survival and proliferation.
- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in metabolic processes within microbial and cancer cells.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
-
Antimicrobial Studies :
- A study demonstrated that thiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. In vitro tests showed a reduction in bacterial viability by over 90% at certain concentrations.
- Anti-inflammatory Effects :
-
Anticancer Activity :
- In vivo studies using Ehrlich Ascites Carcinoma (EAC) models revealed that treatment with the compound led to a significant decrease in tumor volume and increased survival rates among treated mice compared to control groups . Histopathological examinations confirmed reduced tumor cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | >90% reduction in bacterial viability | |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | |
| Anticancer | Reduced tumor volume; increased survival |
The synthesis of this compound involves several steps:
- Formation of Thiazole Ring : Cyclization of α-haloketones with thioureas under acidic or basic conditions.
- Benzamide Coupling : Introduction of the benzamide group via coupling with benzoyl chloride.
- Final Carbamoylation : Reacting with 4-ethylphenyl isocyanate to yield the final product.
Q & A
Q. What are the key synthetic pathways for N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide?
The synthesis involves multi-step reactions, including:
- Amide bond formation : Coupling 3,4-dimethoxybenzoic acid derivatives with thiazole intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Thiazole ring assembly : Cyclization of thiourea precursors with α-haloketones, optimized at 60–80°C in ethanol or DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR resolve methoxy, carbamoyl, and thiazole protons (e.g., δ 3.8–4.0 ppm for methoxy groups) .
- FT-IR : Confirms amide C=O stretches (~1650 cm) and thiazole C-S-C vibrations (~680 cm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 467.5) .
Q. How is initial biological activity screening conducted?
- Antimicrobial assays : Broth microdilution (MIC) against E. coli and S. aureus (CLSI guidelines), with IC values compared to controls like ciprofloxacin .
- Cytotoxicity testing : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis water washes to remove traces .
- Catalyst screening : Pd/C or nickel catalysts improve coupling efficiency in carbamoyl formation (yield increase from 60% to 85%) .
- Reaction monitoring : Real-time HPLC tracks intermediate stability, preventing thiazole ring degradation at elevated temperatures .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized protocols : Use uniform inoculum sizes (1×10 CFU/mL) and growth media (Mueller-Hinton agar) to minimize variability .
- Target validation : Competitive binding assays (e.g., SPR or ITC) confirm interactions with bacterial dihydrofolate reductase, a proposed target .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., thiazole-benzamide hybrids) to identify substituent-dependent trends .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Replace the 4-ethylphenyl group with halogenated or electron-donating groups (e.g., 4-fluorophenyl) to assess hydrophobicity effects .
- Bioisosteric replacement : Swap the thiazole ring with oxazole or pyridine and compare MIC profiles .
- Molecular docking : Use AutoDock Vina to predict binding affinities with bacterial enzyme pockets, guiding rational design .
Q. What methodologies address structural ambiguities in related compounds?
- X-ray crystallography : Resolves disputes over regioisomerism (e.g., thiazole vs. oxazole connectivity) .
- Isotopic labeling : N NMR clarifies carbamoyl nitrogen participation in hydrogen bonding .
- Comparative spectroscopy : Overlay IR and NMR spectra of synthesized batches with PubChem reference data (CID: 26841924) to detect impurities .
Data Contradiction Analysis
- highlights structural discrepancies in similar compounds (e.g., phenoxy vs. benzamide variants). To mitigate this, researchers should:
- Cross-validate IUPAC names and CAS numbers in synthetic protocols .
- Use computational tools (e.g., ChemDraw) to verify InChI keys and SMILES strings against experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
